4-Fluorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate
Description
4-Fluorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate (CAS: 1993323-73-1) is a fluorinated carbamate derivative with the molecular formula C₁₃H₈F₄N₂O₂ and a molecular weight of 300.21 g/mol . Its structure features a pyridine ring substituted with a trifluoromethyl group at the 5-position and a carbamate linkage to a 4-fluorophenyl moiety. This compound is synthesized via coupling reactions involving 4-fluoroaniline and activated pyridine intermediates under conditions such as THF with K₂CO₃ or DMF with EEDQ .
Properties
IUPAC Name |
(4-fluorophenyl) N-[5-(trifluoromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O2/c14-9-2-4-10(5-3-9)21-12(20)19-11-6-1-8(7-18-11)13(15,16)17/h1-7H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZIQXJGGWPZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC2=NC=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridin-2-yl Intermediate
a. Bromination of 5-Trifluoromethyl-Pyridine-2-ylamine
The initial step involves selective bromination of 5-trifluoromethyl-pyridine-2-ylamine, which is achieved via electrophilic substitution using N-bromosuccinimide (NBS). The procedure is:
- Dissolve 65 g of 5-trifluoromethyl-pyridine-2-ylamine in chloroform.
- Add 71 g of N-bromosuccinimide in five portions under ice-cooling to control exothermicity.
- Stir at 20°C for 1.5 hours, then heat to 80°C for an additional 3 minutes.
- Quench with saturated aqueous sodium thiosulfate and sodium bicarbonate solutions.
- Extract with chloroform, dry over sodium sulfate, and concentrate.
- Purify via silica gel chromatography, yielding 3-bromo-5-trifluoromethyl-pyridin-2-ylamine with a yield of approximately 96 g.
b. Conversion to 2-Amino-5-(trifluoromethyl)pyridine
This intermediate can be further transformed into the amino derivative suitable for subsequent coupling, typically via standard amination protocols or via nucleophilic substitution reactions.
Formation of the Phenoxy-Linked Intermediate
a. Nucleophilic Aromatic Substitution
- React 4-chloro-N-methylpicolinamide with 4-amino-3-fluorophenol in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction proceeds under reflux at elevated temperatures (around 80-120°C), facilitating nucleophilic substitution to form 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide .
- The product is isolated by filtration or extraction, then purified via chromatography or recrystallization.
Carbamate Formation
- The amino intermediate reacts with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane at low temperatures (0-5°C).
- The process involves:
a) Dissolving the amino intermediate in dichloromethane.
b) Adding the isocyanate slowly while maintaining the temperature at 0-5°C.
c) Stirring for several hours, typically until completion.
d) Filtering and washing the precipitated carbamate product.
- This step yields 4-[4-({4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide .
Final Crystallization and Purification
- The crude carbamate is dissolved in DMSO, then cooled to -15 to -25°C.
- The product is filtered, washed, and dried.
- To obtain crystalline polymorph-I, the compound is slurried in methanol, which facilitates crystallization.
Summary of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield/Remarks |
|---|---|---|---|---|---|
| Bromination | NBS | Chloroform | 20-80°C | 1.5 h | ~96 g yield |
| Phenoxy coupling | 4-chloro-N-methylpicolinamide + 4-amino-3-fluorophenol | DMF/DMSO | Reflux (80-120°C) | Several hours | Purified intermediate |
| Carbamate formation | Isocyanate | Dichloromethane | 0-5°C | Several hours | Precipitate formation |
Research Findings & Data Tables
Biological Activity
4-Fluorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 284.21 g/mol. The presence of both fluorine and trifluoromethyl groups enhances lipophilicity and metabolic stability, which are crucial for drug-like properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL. This suggests that similar compounds, including this compound, may possess comparable antimicrobial efficacy .
Cytotoxicity Studies
In vitro cytotoxicity assessments have indicated that certain derivatives with trifluoromethyl groups exhibit selective cytotoxic effects against cancer cell lines. For example, compounds similar in structure to this compound were tested against human leukemia cells, revealing IC50 values significantly lower than standard chemotherapeutic agents . These findings underscore the potential of this compound in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or bind to DNA-associated proteins, disrupting cellular processes .
- Biofilm Disruption : Some studies suggest that trifluoromethyl-containing compounds can effectively disrupt biofilms formed by pathogenic bacteria, enhancing their antimicrobial efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of trifluoromethyl-substituted compounds against MRSA strains. The results indicated that one derivative exhibited an MIC of 0.031 µg/mL, significantly outperforming traditional antibiotics like vancomycin. This highlights the potential for developing new antimicrobial agents based on the structure of this compound .
Case Study 2: Cancer Cell Lines
In another investigation, derivatives similar to the target compound were assessed for cytotoxicity against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results showed promising selectivity indices, indicating that these compounds could be further optimized for therapeutic use in oncology .
Table 1: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various cancer cell lines. The structural similarity of 4-Fluorophenyl 5-(trifluoromethyl)-pyridin-2-ylcarbamate to known anticancer agents suggests potential efficacy in inhibiting tumor growth .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, particularly against resistant strains of bacteria. Studies have shown that the incorporation of fluorinated moieties can improve the potency of antimicrobial agents, making this compound a candidate for further investigation in drug development .
- Neuropharmacology : Due to its ability to cross the blood-brain barrier, there is interest in exploring its effects on neurotransmitter systems, particularly as a potential treatment for neurological disorders such as depression and anxiety .
Agricultural Applications
- Herbicide Development : The unique electronic properties of this compound make it a valuable candidate for the development of new herbicides. Its effectiveness in selectively targeting specific plant species while minimizing damage to crops is under investigation .
- Pesticide Formulations : Similar to herbicides, this compound's properties are being explored for use in pesticide formulations aimed at improving efficacy and reducing environmental impact .
Case Studies
Several case studies have highlighted the practical applications and effectiveness of compounds similar to this compound:
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridine with trifluoromethyl groups showed significant inhibition of cancer cell proliferation in vitro. This highlights the potential therapeutic applications of this compound .
- Agricultural Field Trials : Field trials conducted to evaluate the herbicidal activity of fluorinated pyridines showed promising results, with significant weed suppression observed without adverse effects on crop yield .
Comparison with Similar Compounds
2-Fluoro-5-(4-Fluorophenyl)Pyridine
Its structure highlights the role of fluorine in stabilizing aromatic rings and modulating electronic properties. Crystallographic studies confirm planar geometry, with fluorine substituents influencing intermolecular interactions . Unlike the carbamate derivative, this compound serves as a precursor for bioactive molecules but lacks the functional complexity for targeted enzyme inhibition.
5-Bromo-3-methyl-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine
Though sharing the same molecular weight (300.21 g/mol) as the target compound, this analog (CAS: 1538032-53-9) features a bromine atom, morpholine ring, and amine linkage.
Pharmaceutical Compounds with Trifluoromethyl/Fluorophenyl Motifs
Mavacoxib (4-[5-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)
Mavacoxib (CAS: 170569-88-7) is a COX-2 inhibitor containing both 4-fluorophenyl and trifluoromethyl groups. Unlike the carbamate derivative, it employs a pyrazole core and sulfonamide group for binding.
Aprepitant and Fosaprepitant
These antiemetics (patented in ) incorporate 4-fluorophenyl and trifluoromethyl groups within a morpholine-triazolone framework. While structurally distinct from the target compound, they demonstrate the therapeutic relevance of fluorinated aromatic systems in enhancing target affinity and bioavailability .
Implications of Structural Variations
- Halogen Effects : Fluorine’s electronegativity and small size favor metabolic stability and hydrogen bonding, whereas chlorine increases lipophilicity and steric bulk .
- Carbamate vs. Sulfonamide/Pyrazole : Carbamates offer hydrolytic stability compared to sulfonamides, making them suitable for prolonged action. Pyrazole cores (as in Mavacoxib) enable conformational flexibility for enzyme binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
